4-(2,4-dimethoxyphenyl)pyridin-2-amine

Description

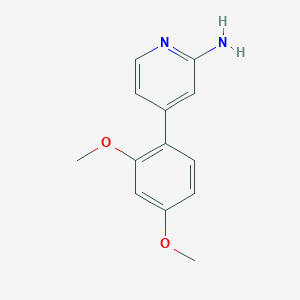

4-(2,4-Dimethoxyphenyl)pyridin-2-amine is a heterocyclic compound featuring a pyridine core substituted at the 4-position with a 2,4-dimethoxyphenyl group and an amine at the 2-position. The dimethoxyphenyl moiety enhances lipophilicity and may influence binding interactions with biological targets, while the pyridin-2-amine core provides a versatile scaffold for further functionalization .

Properties

IUPAC Name |

4-(2,4-dimethoxyphenyl)pyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-16-10-3-4-11(12(8-10)17-2)9-5-6-15-13(14)7-9/h3-8H,1-2H3,(H2,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGODIMHROPJQCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=CC(=NC=C2)N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dimethoxyphenyl)pyridin-2-amine typically involves the reaction of 2,4-dimethoxybenzaldehyde with 2-aminopyridine. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity of the product. One common method involves the use of ethanol as a solvent and sodium hydroxide as a base to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of 4-(2,4-dimethoxyphenyl)pyridin-2-amine may involve more scalable and efficient methods. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput. The reaction conditions are optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-dimethoxyphenyl)pyridin-2-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring are replaced with other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

4-(2,4-dimethoxyphenyl)pyridin-2-amine has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and antiviral properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2,4-dimethoxyphenyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

Pyridine vs. Pyrimidine Derivatives

- The pyrimidine derivative exhibits a molecular weight of 215.25 g/mol and is explored for kinase inhibition due to its planar structure. In contrast, pyridine-based analogues like 4-(2,4-dimethoxyphenyl)pyridin-2-amine may exhibit better solubility due to fewer hydrogen-bond acceptors .

4-Phenyl-6-(4-phenylphenyl)pyrimidin-2-amine ():

This biphenyl-substituted pyrimidine has a higher molecular weight (323.40 g/mol) and complexity (42.9 vs. ~20 for simpler pyridines), suggesting reduced bioavailability compared to the target compound .

Triazole Derivatives ()

Substituent Modifications

Methoxy vs. Fluoro/Halo Groups

N-(2,4-Dimethoxyphenyl)-4-(5-(4-fluorophenyl)-imidazol-4-yl)pyridin-2-amine (Compound 148, ):

The addition of a 4-fluorophenyl-imidazole group increases molecular weight (436.51 g/mol) and melting point (206°C). Fluorine enhances metabolic stability, while methoxy groups improve membrane permeability. This compound showed 54% yield in synthesis, indicating moderate efficiency compared to simpler analogues .- 6-(2-{3-[3-(Dimethylamino)propyl]-5-(trifluoromethyl)phenyl}ethyl)-4-methylpyridin-2-amine (): The trifluoromethyl group confers high electronegativity and bioavailability (LogP ~3.5). Its complex structure (C₂₀H₂₆F₃N₃) may limit blood-brain barrier penetration compared to the dimethoxy-substituted target compound .

Thioether and Alkyl Linkers

- Purification required RP-18 chromatography, indicating higher synthetic complexity .

Physicochemical Properties

Q & A

Q. What are the standard synthetic routes for 4-(2,4-dimethoxyphenyl)pyridin-2-amine, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as condensation of (E)-3,5-bis(benzylidene)-4-piperidones with guanidine carbonate. A magnetically recoverable nanocatalyst (e.g., Fe₂O₃-MCM-41-nPrNH₂) under solvent-free conditions has been reported to improve yield and reduce purification steps . Intermediates are characterized via NMR (¹H/¹³C) and LC-MS. For example, methoxyphenyl intermediates are confirmed by aromatic proton signals at δ 6.8–7.2 ppm and methoxy groups at δ 3.8–4.0 ppm.

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?

- Methodological Answer : X-ray crystallography is essential for resolving bond angles and intermolecular interactions (e.g., hydrogen bonding or π-stacking in the pyridine ring). For instance, crystallographic data for similar compounds reveal planarity in the pyridin-2-amine core (C–N bond lengths: ~1.34 Å) . Complementary techniques like IR spectroscopy (C=N stretch at ~1600 cm⁻¹) and high-resolution mass spectrometry (HRMS) validate molecular weight and fragmentation patterns.

Q. What initial biological screening approaches are recommended for this compound?

- Methodological Answer : Begin with in vitro assays to evaluate antimicrobial or cytotoxic activity. For example, minimal inhibitory concentration (MIC) tests against Staphylococcus aureus or Escherichia coli can be performed using broth microdilution (CLSI guidelines). Anticancer potential is assessed via MTT assays on cancer cell lines (e.g., HeLa or MCF-7), with IC₅₀ values compared to reference drugs like doxorubicin .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

- Methodological Answer : Continuous flow reactors and automated platforms enhance reproducibility. For example, lanthanum triflate catalysts in ethanol at 80°C under reflux improve cyclization efficiency by 20–30% compared to batch reactors . Solvent selection (e.g., DMF vs. toluene) and inert atmospheres (N₂/Ar) reduce side reactions. Purity is monitored via HPLC (C18 column, acetonitrile/water gradient).

Q. How should researchers address discrepancies in reported biological activities across studies?

- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line sensitivity or incubation time). To resolve this:

- Standardize protocols (e.g., identical cell passage numbers and serum concentrations).

- Use orthogonal assays (e.g., ATP-based viability assays alongside MTT).

- Perform computational docking (e.g., AutoDock Vina) to compare binding affinities with target proteins (e.g., kinase enzymes) .

Q. What structural modifications enhance target selectivity or pharmacokinetic properties?

- Methodological Answer :

- Fluorine substitution : Introducing trifluoromethyl groups at the pyridine 4-position increases electronegativity, improving membrane permeability (logP reduction by ~0.5 units) and antimicrobial activity (MIC reduction from 32 µg/mL to 8 µg/mL) .

- Methoxy positioning : 2,4-Dimethoxy groups on the phenyl ring enhance π-π stacking with aromatic residues in enzyme active sites (e.g., cytochrome P450), as shown in molecular dynamics simulations .

Key Considerations for Experimental Design

- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C, CuI) for cross-coupling steps to optimize regioselectivity .

- Solvent-Free Synthesis : Reduces environmental footprint and purification complexity .

- Crystallization Solvents : Use ethyl acetate/hexane (3:1) for high-purity single crystals suitable for X-ray analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.